molecular formula C11H12N6O3 B5811858 N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide

N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide

Cat. No. B5811858
M. Wt: 276.25 g/mol
InChI Key: WXXLOFFTOGNLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide (ETNB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETNB is a nitroaromatic compound that contains a tetrazole ring, which makes it an attractive candidate for use in drug development and other biological studies.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide has been used in various scientific research applications, including drug development, cancer research, and neuroscience. It has been shown to have potential as an anti-cancer agent due to its ability to induce cell death in cancer cells. N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide has also been used as a tool to study the role of nitroaromatic compounds in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been used as a molecular probe to study protein-protein interactions and enzyme activity.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide has been shown to induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function. It has also been shown to inhibit the activity of enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and lactate dehydrogenase (LDH), which are essential for energy production in cells.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide has been shown to have several biochemical and physiological effects in cells. It has been shown to increase ROS levels, disrupt mitochondrial function, and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of key enzymes involved in cellular metabolism, which can lead to a decrease in energy production and cell death. In neurodegenerative diseases, N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide has been shown to have potential as a therapeutic agent due to its ability to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide in lab experiments is its high purity and stability. It can be easily synthesized using a reliable method and is readily available for use in various studies. Additionally, its unique chemical structure makes it an attractive candidate for use in drug development and other biological studies. However, one of the limitations of using N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide is its potential toxicity. It has been shown to induce cell death in both cancer and non-cancer cells, which may limit its use in certain studies.

Future Directions

There are several future directions for the use of N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide in scientific research. One potential area of study is its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it may have potential as an anti-cancer agent, and further studies are needed to determine its efficacy in this area. N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide can also be used as a molecular probe to study protein-protein interactions and enzyme activity. Further research is needed to fully understand the mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be easily synthesized using a reliable method and has been shown to have potential as an anti-cancer agent and a tool to study neurodegenerative diseases. Its unique chemical structure makes it an attractive candidate for use in drug development and other biological studies. Further research is needed to fully understand the mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide and its potential applications in various scientific fields.

Synthesis Methods

N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide can be synthesized by the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the addition of 2-amino-2-ethyl-1,3-propanediol and sodium azide. The resulting product is then treated with acetic anhydride to form N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide. This synthesis method has been successfully used in several studies and provides a high yield of pure N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide.

properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3/c1-3-16-14-11(13-15-16)12-10(18)8-5-4-7(2)9(6-8)17(19)20/h4-6H,3H2,1-2H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXLOFFTOGNLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-2H-tetrazol-5-yl)-4-methyl-3-nitrobenzamide

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